7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one;hydrochloride
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Overview
Description
Dehydroaripiprazole, hydrochloride is a metabolite of the atypical antipsychotic drug aripiprazole. It is formed through the metabolic action of cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6. Dehydroaripiprazole, hydrochloride retains pharmacological activity similar to its parent compound and is used in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dehydroaripiprazole, hydrochloride can be synthesized through a series of chemical reactions starting from aripiprazole. The process involves the oxidation of aripiprazole using specific reagents and conditions to form dehydroaripiprazole. The hydrochloride salt is then formed by reacting dehydroaripiprazole with hydrochloric acid .
Industrial Production Methods
A novel commercially scalable process for the green synthesis of dehydroaripiprazole has been developed using phase transfer catalysis. This method offers advantages over previously reported methods, including higher yields and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
Dehydroaripiprazole, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to aripiprazole under appropriate conditions.
Substitution: Dehydroaripiprazole, hydrochloride can participate in substitution reactions, particularly involving its aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions
Major Products
The major products formed from these reactions include various oxidized and reduced forms of dehydroaripiprazole, as well as substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Dehydroaripiprazole, hydrochloride has several scientific research applications:
Mechanism of Action
Dehydroaripiprazole, hydrochloride exerts its effects primarily through partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. This unique mechanism allows it to modulate neurotransmitter activity in the brain, stabilizing dopamine and serotonin levels. The compound also affects intracellular pathways, including the extracellular signal-regulated kinase (ERK) pathway, which contributes to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: The parent compound, used widely as an antipsychotic.
Brexpiprazole: A similar compound with a slightly different receptor binding profile.
Cariprazine: Another antipsychotic with similar pharmacological properties
Uniqueness
Dehydroaripiprazole, hydrochloride is unique due to its formation as a metabolite of aripiprazole and its retention of pharmacological activity. It offers insights into the metabolic pathways and pharmacokinetics of aripiprazole, making it valuable in both clinical and research settings .
Properties
Molecular Formula |
C23H26Cl3N3O2 |
---|---|
Molecular Weight |
482.8 g/mol |
IUPAC Name |
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C23H25Cl2N3O2.ClH/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18;/h3-9,16-17H,1-2,10-15H2;1H |
InChI Key |
ODXRJMAAXFDTKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=NC(=O)C=CC3C=C2)C4=C(C(=CC=C4)Cl)Cl.Cl |
Origin of Product |
United States |
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